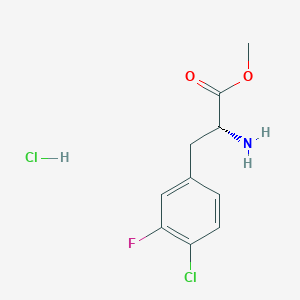

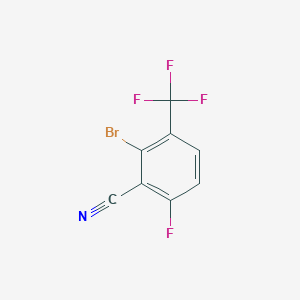

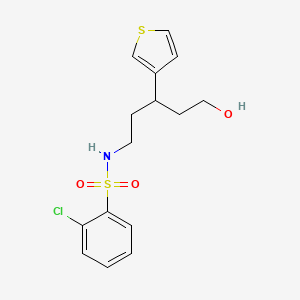

![molecular formula C23H15NO5 B2783306 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide CAS No. 900263-09-4](/img/structure/B2783306.png)

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide” is a complex organic molecule. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole, which is a type of aromatic ether . The 4-oxochromen-2-yl group indicates a chromone structure, which is a derivative of benzopyran with a substituted keto group .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex benzamide derivatives and related compounds are fundamental aspects of organic chemistry research. Studies often focus on novel synthetic routes, crystalline structures, and physicochemical properties. For instance, research into the synthesis of thiadiazolobenzamide derivatives explores novel reactions and characterizations through IR, NMR, and X-ray crystallography, shedding light on the structural elucidation of similar compounds (Adhami et al., 2012). Such detailed analyses are crucial for understanding the molecular framework and potential reactivity of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide.

Applications in Materials Science

In materials science, the optical and electronic properties of benzamide derivatives and structurally similar compounds have been explored for their potential in luminescent materials and sensors. For example, the study of pyridyl substituted benzamides reveals their aggregation-enhanced emission and multi-stimuli-responsive properties, which could be pertinent for developing advanced materials with specific optical characteristics (Srivastava et al., 2017). These findings indicate a route for employing this compound in novel material applications, leveraging its unique structural features for enhanced performance.

Pharmacological Potentials

The pharmacological exploration of benzamide derivatives is a burgeoning field, with studies delving into antimicrobial, anticancer, and enzyme inhibition activities. For instance, derivatives of N-benzimidazol-1-yl-methyl-benzamide have been synthesized and shown to exhibit significant antimicrobial properties, suggesting potential therapeutic applications (Sethi et al., 2016). This exemplifies the potential of structurally related compounds like this compound in contributing to the development of new pharmacological agents.

Mechanism of Action

Target of Action

Similar compounds have shown activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]benzamide might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]benzamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO5/c25-21-16-8-4-5-9-17(16)29-23(24-22(26)14-6-2-1-3-7-14)20(21)15-10-11-18-19(12-15)28-13-27-18/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDWYXLCCQHBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

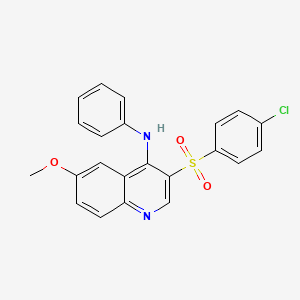

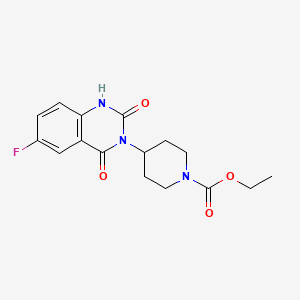

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

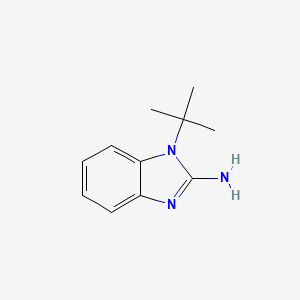

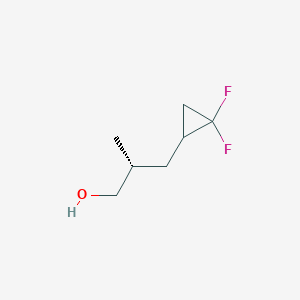

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)

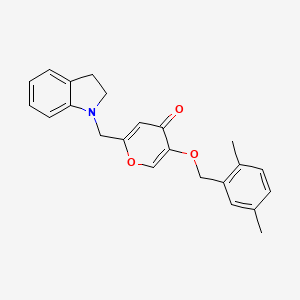

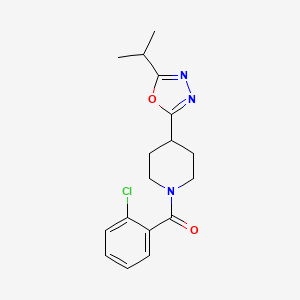

![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)